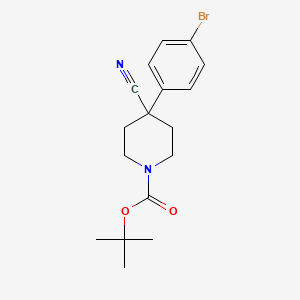

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a cyano group at the 4-position, and a 4-bromophenyl substituent. Its molecular formula is C17H19BrN2O2, with a molecular weight of approximately 380.28 g/mol (extrapolated from structural analogs) . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of positron emission tomography (PET) tracers and bioactive molecules . Its structural versatility allows for modifications at the piperidine core, enabling diverse applications in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTMSLPZCMCBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678161 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847615-14-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-Bromophenyl Precursors

- Starting Material: 4-bromobenzene or 4-bromophenyl derivatives.

- Method: Electrophilic aromatic substitution or direct bromination of phenyl compounds using bromine in the presence of catalysts like iron or iron(III) bromide under controlled conditions to obtain 4-bromophenyl intermediates.

Step 2: Formation of the Piperidine Ring

- Approach: The core piperidine ring is assembled via cyclization reactions involving amino precursors, such as isonipecotamide derivatives, or via Mannich-type reactions.

- Method: One common approach involves reacting a suitable amino acid derivative with formaldehyde or other aldehydes to form the piperidine ring, followed by nitrile introduction.

Step 3: Introduction of the Nitrile Group

- Method: The nitrile group is introduced through nucleophilic substitution or via dehydration of amides.

- Specifics: A typical route involves the reaction of a suitable amino precursor with cyanogen or via dehydration of a corresponding amide using dehydrating agents like phosphorus oxychloride or thionyl chloride.

Step 4: Protection of the Piperidine Nitrogen

Step 5: Final Assembly and Purification

- Coupling: The bromophenyl and nitrile-bearing piperidine intermediates are coupled via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the specific functional groups.

- Purification: The crude product is purified by chromatography, typically silica gel column chromatography, and characterized by NMR, MS, and IR spectroscopy.

Representative Data Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenyl derivative | Bromine, Fe/FeBr₃ | 0–25°C, controlled addition | 4-bromophenyl | 85–95% | Selective bromination |

| 2 | 4-bromophenyl | Amino precursor | Cyclization agents, heat | Piperidine intermediate | 70–85% | Ring formation via cyclization |

| 3 | Piperidine intermediate | Cyanogen or dehydrating agents | Reflux, inert atmosphere | Nitrile-bearing piperidine | 60–80% | Nitrile introduction |

| 4 | Nitrile piperidine | Boc₂O, base (e.g., triethylamine) | Room temp, inert | Boc-protected piperidine | 85–95% | Nitrogen protection |

| 5 | Coupled intermediates | Cross-coupling reagents | Pd-catalysis, heat | Final compound | Variable | Purification by chromatography |

Notable Research Findings and Variations

Patents and Literature: A patent (US20170369442A1) describes a multi-step process involving dehydration of isonipecotamide with phosphorus oxychloride, followed by Boc protection, extraction, and purification steps. This method emphasizes the importance of controlling reaction conditions to maximize yield and purity, especially during dehydration and protection steps.

Alternative Routes: Use of thionyl chloride for dehydration of formamides has been reported, providing high yields (~79%) of the nitrile intermediate, which is then protected with Boc groups.

Reaction Optimization: The choice of dehydrating agents (phosphorus oxychloride vs. thionyl chloride) significantly influences the yield and purity of the nitrile intermediate. Reaction temperature, solvent choice, and workup procedures are critical parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

Substitution: Formation of iodophenyl derivatives.

Reduction: Conversion to amine derivatives.

Hydrolysis: Production of carboxylic acids.

Scientific Research Applications

Akt Inhibition and Anticancer Activity

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate has been investigated as an Akt inhibitor, which is crucial in the context of cancer therapy. Akt (Protein Kinase B) plays a significant role in cell survival and proliferation, making it a target for anticancer drugs.

A study published in the European Journal of Medicinal Chemistry highlighted the structural optimization of this compound leading to potent inhibition of Akt1. The compound exhibited significant antiproliferative effects on mantle cell lymphoma cell lines, inducing apoptosis and cell cycle arrest at low micromolar concentrations. This suggests its potential as a therapeutic agent against aggressive hematologic malignancies .

Structural Optimization for Enhanced Efficacy

Research has focused on modifying the structure of piperidine derivatives to enhance their pharmacological profiles. The incorporation of the bromophenyl and cyano groups in the tert-butyl piperidine framework has been shown to improve binding affinity to the Akt protein, thereby increasing its inhibitory potency .

Case Study: Mantle Cell Lymphoma

In a preclinical study, compounds derived from this compound were tested against mantle cell lymphoma. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through downregulation of key signaling pathways associated with Akt activation, such as GSK3β and S6 phosphorylation .

Case Study: Structural Analogues

Further investigations into structural analogues have revealed that modifications to the piperidine ring can lead to variations in biological activity. For instance, compounds with different substituents on the phenyl ring displayed distinct profiles regarding their ability to inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions. The overall effect of the compound is determined by its ability to modulate the activity of these molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Bromophenyl and Halogenated Analogs

Key Insights :

- Halogen Effects : Replacement of bromine with chlorine or fluorine reduces molecular weight and modifies lipophilicity, impacting pharmacokinetic properties .

Functional Group Variations

Table 2: Modifications at the Piperidine Core

Key Insights :

- Amino vs. Cyano Groups: The benzylamino analog (Table 2) introduces a secondary amine, enhancing solubility in polar solvents compared to the target compound’s cyano group .

- Reactivity : Chloromethyl-substituted derivatives (e.g., CAS 117032-81-2) are versatile intermediates for further functionalization, unlike the target compound’s bromophenyl group .

Structural Isomers and Piperazine Analogs

Table 3: Piperidine vs. Piperazine Derivatives

Key Insights :

- Piperazine vs. Piperidine : Piperazine derivatives exhibit distinct electronic properties due to the extra nitrogen atom, favoring applications in catalysis and receptor binding .

Physicochemical Properties

- Target Compound : Predicted density ~1.37 g/cm³; boiling point ~503°C (estimated from 2-bromo analog) .

- Chlorine Analog : Lower density (1.30–1.35 g/cm³) due to reduced atomic mass of chlorine vs. bromine .

- Hydroxyl-Containing Analog : Higher solubility in aqueous media due to hydrogen-bonding capability .

Biological Activity

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS No. 847615-14-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C17H21BrN2O2

- Molecular Weight : 365.26 g/mol

- CAS Number : 847615-14-9

- MDL Number : MFCD11227118

The compound acts primarily as an inhibitor of the Akt signaling pathway, which is crucial in regulating cell survival and proliferation. Inhibition of Akt has been linked to the induction of apoptosis in cancer cells, making it a target for anticancer drug development. The structural optimization of similar compounds has demonstrated that modifications can enhance their potency against various cancer cell lines.

Anticancer Properties

Recent studies have shown that derivatives of piperidine compounds, including this compound, exhibit significant antiproliferative effects on cancer cell lines. Specifically:

- Cell Lines Tested : Research indicates robust activity against mantle cell lymphoma and other hematologic malignancies.

- Mechanism : The compound induces apoptosis and cell cycle arrest at the G2/M phase, significantly downregulating the phosphorylation of downstream effectors such as GSK3β and S6 in Jeko-1 cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antiproliferative | High | Induces apoptosis | |

| Cell Cycle Arrest | G2/M Phase Arrest | Downregulates Akt effectors | |

| Cytotoxicity | Significant | Targets cancer cell lines |

Study on Structural Optimization

A study focused on the structural optimization of piperidine derivatives found that modifications to the tert-butyl group and bromophenyl moiety significantly enhanced the anticancer activity of these compounds. The lead compound exhibited low micromolar IC50 values against various cancer cell lines, indicating its potential as a therapeutic agent .

Clinical Relevance

The targeting of the Akt pathway has been validated in clinical settings, where inhibitors are being explored for their efficacy in treating aggressive hematologic malignancies. The promising results from in vitro studies suggest that further development and clinical trials could lead to new treatment options for patients with resistant forms of cancer.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between tert-butyl piperidine derivatives and bromophenyl-cyanopiperidine precursors. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt) to form ester bonds under inert atmospheres .

- Temperature control (0–25°C) to minimize side reactions and improve yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to achieve ≥95% purity (HPLC-verified) .

- Critical Parameters : Reaction pH, solvent choice (e.g., THF or DCM), and stoichiometric ratios of reagents significantly impact yield .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with peaks at δ 1.4 ppm (tert-butyl), δ 7.3–7.5 ppm (bromophenyl aromatic protons), and δ 3.5–4.0 ppm (piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 394.3061 for C18H24BrN3O2) .

- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-cyano and 4-bromophenyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- The electron-withdrawing cyano group enhances electrophilicity at the piperidine ring, facilitating nucleophilic attacks (e.g., SN2 reactions with amines) .

- Steric hindrance from the tert-butyl group limits accessibility to the piperidine nitrogen, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

- Experimental Validation : Kinetic studies via LC-MS monitoring of reaction intermediates under varying solvent conditions .

Q. What strategies can resolve contradictions in biological assay data (e.g., inconsistent IC50 values) for this compound?

- Methodological Answer :

- Assay Reprodubility : Standardize buffer pH, temperature, and cell passage number in enzyme inhibition studies .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in cellular assays .

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out polymorphic or stereochemical inconsistencies .

Q. How can computational modeling guide the design of analogues with improved target binding affinity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on modifying the cyanopiperidine moiety to enhance hydrogen bonding .

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity data to prioritize synthetic targets .

- Validation : Synthesize top-ranked analogues and test via SPR (surface plasmon resonance) for binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.